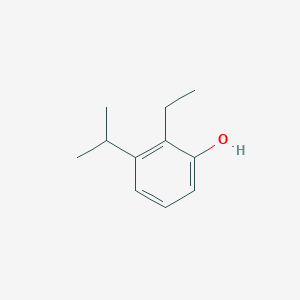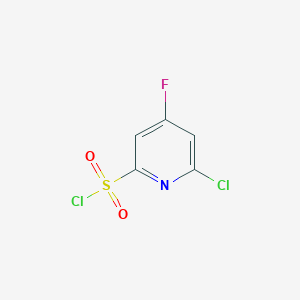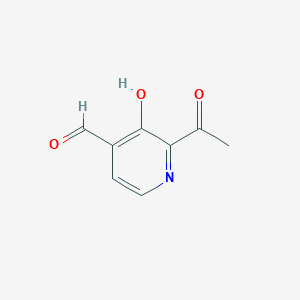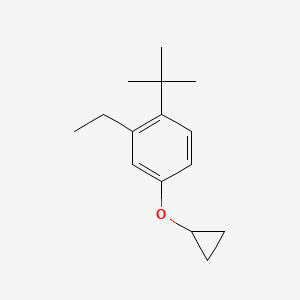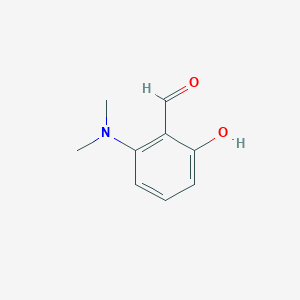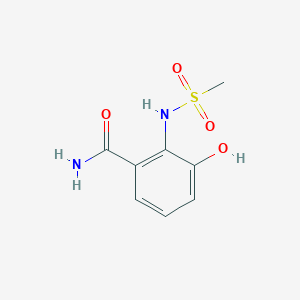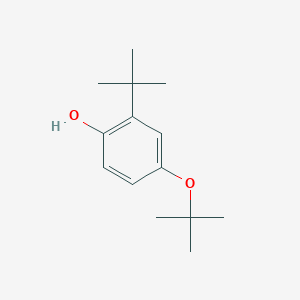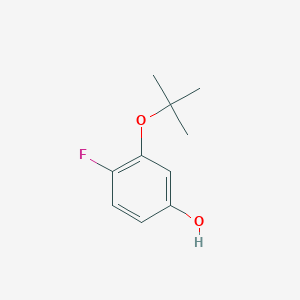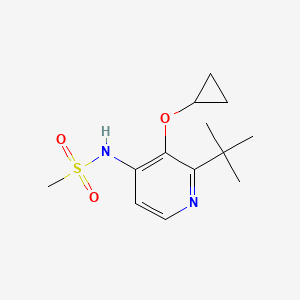
N-(2-Tert-butyl-3-cyclopropoxypyridin-4-YL)methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Tert-butyl-3-cyclopropoxypyridin-4-YL)methanesulfonamide: is a chemical compound with the molecular formula C13H20N2O3S and a molecular weight of 284.378 g/mol This compound is known for its unique structural features, which include a tert-butyl group, a cyclopropoxy group, and a methanesulfonamide group attached to a pyridine ring
Métodos De Preparación
The synthesis of N-(2-Tert-butyl-3-cyclopropoxypyridin-4-YL)methanesulfonamide typically involves multiple steps, including the formation of the pyridine ring, introduction of the tert-butyl and cyclopropoxy groups, and finally, the attachment of the methanesulfonamide group. One common synthetic route involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters, aldehydes, and ammonia.
Introduction of the Tert-butyl and Cyclopropoxy Groups: The tert-butyl group can be introduced through alkylation reactions using tert-butyl halides. The cyclopropoxy group can be added via cyclopropanation reactions using reagents like diazomethane.
Attachment of the Methanesulfonamide Group:
Análisis De Reacciones Químicas
N-(2-Tert-butyl-3-cyclopropoxypyridin-4-YL)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the tert-butyl and cyclopropoxy groups, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the pyridine ring or the sulfonamide group using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonamide group, using reagents like alkyl halides or acyl chlorides.
Coupling Reactions: The pyridine ring can be involved in coupling reactions, such as Suzuki-Miyaura coupling, using boronic acids and palladium catalysts.
Aplicaciones Científicas De Investigación
N-(2-Tert-butyl-3-cyclopropoxypyridin-4-YL)methanesulfonamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Mecanismo De Acción
The mechanism of action of N-(2-Tert-butyl-3-cyclopropoxypyridin-4-YL)methanesulfonamide involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may inhibit certain enzymes or receptors, leading to its antimicrobial or antifungal effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
N-(2-Tert-butyl-3-cyclopropoxypyridin-4-YL)methanesulfonamide can be compared with other similar compounds, such as:
N-(tert-butyl)-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine: This compound also contains a tert-butyl group and a pyridine ring, but differs in its imidazo[1,2-a]pyridine structure.
tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate: This compound features a tert-butyl group and a pyridine ring, but includes a cyano group and a carbonate ester.
Propiedades
Fórmula molecular |
C13H20N2O3S |
|---|---|
Peso molecular |
284.38 g/mol |
Nombre IUPAC |
N-(2-tert-butyl-3-cyclopropyloxypyridin-4-yl)methanesulfonamide |
InChI |
InChI=1S/C13H20N2O3S/c1-13(2,3)12-11(18-9-5-6-9)10(7-8-14-12)15-19(4,16)17/h7-9H,5-6H2,1-4H3,(H,14,15) |
Clave InChI |
YKHDZNOJIQROOV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=NC=CC(=C1OC2CC2)NS(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


